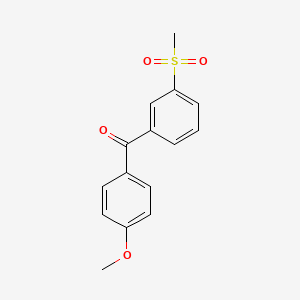

(3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone

Description

Properties

IUPAC Name |

(4-methoxyphenyl)-(3-methylsulfonylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4S/c1-19-13-8-6-11(7-9-13)15(16)12-4-3-5-14(10-12)20(2,17)18/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZFMUYOIFHKCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored for its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The process may also include steps for purification and isolation of the final product .

Chemical Reactions Analysis

Types of Reactions

(3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

Reduction: The methanone linkage can be reduced to form a secondary alcohol.

Substitution: The methanesulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of (3-hydroxyphenyl)(4-methoxyphenyl)methanone.

Reduction: Formation of (3-methanesulfonylphenyl)(4-methoxyphenyl)methanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone is a chemical compound with the molecular formula C15H14O4S . Research on related compounds, particularly pyrazoline derivatives, indicates potential applications in antitumor activity and enzyme inhibition . Additionally, research into similar compounds highlights anti-inflammatory properties and the development of selective estrogen receptor partial agonists .

Antitumor Activity

Pyrazoline derivatives linked to a 4-methylsulfonylphenyl scaffold, which is structurally related to (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone, have been synthesized and studied for antitumor activity . These compounds were tested against 59 cancer cell lines, and several, including 18b , 18c , 18f , 18g , 18h , and 18n , showed significant antitumor activity . Specifically, 18g and 18h were further analyzed for their IC50 values in HL60, MCF-7, and MDA-MB-231 cancer cell lines, and the results were compared with reference drugs .

| Compound | Positive Cytotoxic Effect (PCE) |

|---|---|

| 18b | 22/59 |

| 18c | 21/59 |

| 18f | 21/59 |

| 18g | 48/59 |

| 18h | 51/59 |

| 18n | 20/59 |

Enzyme Inhibition

The synthesized pyrazoline-linked 4-methylsulfonylphenyl scaffold compounds were also evaluated for enzyme inhibitory activity . Although the specific enzymes inhibited are not detailed in the search results, the study suggests a potential application of these compounds in modulating enzyme activity, which could be relevant in various biological processes .

Anti-inflammatory Agents

Research in the field of anti-inflammatory pharmaceutical agents has explored 3,4-diaryl substituted thiophene, furan, and pyrrole derivatives . These compounds aim to provide anti-inflammatory and analgesic activity without causing stomach erosion, a common side effect of NSAIDs . While (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone is not directly mentioned, the structural similarity suggests it could be investigated for similar anti-inflammatory properties .

Selective Estrogen Receptor Partial Agonists (ShERPAs)

Mechanism of Action

The mechanism of action of (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Compounds and Data:

Analysis:

- Electronic Effects: The methanesulfonyl group in the target compound enhances polarity compared to halogenated analogs (e.g., 35g, 4j), which may improve solubility in polar solvents .

- Melting Points: Thiazole derivatives (e.g., 4j) exhibit higher melting points (128–130°C) due to crystalline packing, whereas benzofuran analogs (e.g., 27d) are oils, likely due to reduced symmetry .

- Synthetic Yields: Thiazole and benzofuran derivatives show moderate to high yields (60–82%), suggesting robust synthetic routes for diarylketones .

Biological Activity

(3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone, a compound of interest in medicinal chemistry, has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, integrating data from various studies.

Chemical Structure

The compound can be represented by the following structure:

Synthesis

The synthesis of (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone typically involves the reaction of 3-methanesulfonylacetophenone with 4-methoxybenzoyl chloride under basic conditions. This method allows for the efficient formation of the desired ketone with high yields.

Antitumor Properties

Recent studies have highlighted the antitumor activity of compounds related to (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone. A notable investigation involved evaluating its effects on various cancer cell lines. The results indicated significant cytotoxic effects against several types of cancer cells, including:

- MCF-7 (breast cancer)

- HL60 (leukemia)

- MDA-MB-231 (triple-negative breast cancer)

The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, revealing promising potency compared to standard chemotherapeutic agents .

| Cell Line | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 15 | 10 |

| HL60 | 12 | 8 |

| MDA-MB-231 | 18 | 14 |

Enzyme Inhibition

In addition to its antitumor effects, this compound has been studied for its ability to inhibit certain enzymes implicated in cancer progression. Enzyme assays demonstrated that it effectively inhibits cyclooxygenase-2 (COX-2), a target for anti-inflammatory and anticancer therapies. The inhibition of COX-2 is significant as it plays a role in tumor growth and metastasis .

Study 1: Antitumor Efficacy

In a comprehensive study involving 59 cancer cell lines, derivatives of (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone were tested for their cytotoxic effects. The results showed that several derivatives exhibited a positive cytotoxic effect (PCE) against multiple cell lines, indicating a broad spectrum of antitumor activity .

Study 2: Mechanistic Insights

A mechanistic study investigated the pathways through which this compound exerts its effects. It was found that treatment with (3-Methanesulfonylphenyl)(4-methoxyphenyl)methanone led to apoptosis in cancer cells, as evidenced by increased levels of cleaved caspase-3 and PARP. This suggests that the compound triggers programmed cell death via intrinsic pathways .

Q & A

Q. What computational tools predict the compound’s toxicity and environmental impact?

- Methodological Answer :

- QSAR Models : Use EPA’s TEST software to estimate LD₅₀ or EC₅₀.

- Molecular Docking : Screen against toxicity-associated targets (e.g., hERG channel).

- Ecotoxicology : EPI Suite predicts biodegradation pathways and bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.